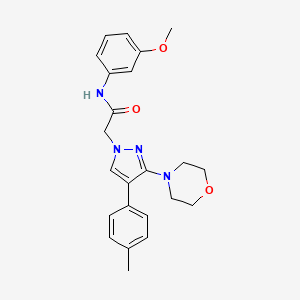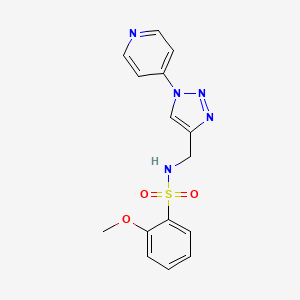![molecular formula C13H6ClF6NO B2432496 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 1795483-74-7](/img/structure/B2432496.png)
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-(trifluoromethyl)phenol” is a compound that has a molecular formula of C7H4ClF3O . It’s also known by several other names, including 3-chloro-5-hydroxybenzotrifluoride, 3-chloro-5-trifluoromethyl-phenol, 3-trifluoromethyl-5-chlorophenol, and 5-chloro-3-trifluoromethyl phenol .
Synthesis Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation involve carbon-centered radical intermediates .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)phenol” includes a phenol group (a benzene ring with a hydroxyl group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a chlorine atom .
Chemical Reactions Analysis
Trifluoromethylation is a key process in the synthesis of many compounds, including those with trifluoromethyl groups . This process involves the addition of a trifluoromethyl group to a molecule .
Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-5-(trifluoromethyl)phenol” is 196.55 g/mol . Its IUPAC name is 3-chloro-5-(trifluoromethyl)phenol, and its SMILES representation is OC1=CC(Cl)=CC(=C1)C(F)(F)F .
Applications De Recherche Scientifique
Applications in Synthesis and Bioactivity
Synthesis and Bioactivity of Acrylate and Acrylonitrile Derivatives A study developed novel Baylis-Hillman adduct derivatives containing 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine. One derivative, in particular, demonstrated significant broad-spectrum fungicidal activity against various plant diseases (Yu et al., 2006).
Development of Pesticides 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is widely utilized in the synthesis of pesticides, demonstrating its importance in agricultural chemistry (Lu Xin-xin, 2006).
Applications in Crystallography and Structural Analysis
Crystal Structure of Fluazinam In crystallography, the molecule was analyzed as part of the fungicide fluazinam, revealing specific geometric and intermolecular interactions, indicative of its complex structural characteristics (Jeon et al., 2013).
Synthesis of Pyrazolo[1,5‐a]Pyridines The compound is also involved in the synthesis of other complex molecules like Pyrazolo[1,5‐a]Pyridines, indicating its utility in the development of various heterocyclic compounds (Greszler & Stevens, 2009).
Applications in Synthesis Principles and Techniques
Synthesis Reaction Principles Its synthesis principles and the effects of various molecular groups on the feasibility of chlorination and fluorination have been extensively studied, highlighting its complex chemistry and the importance of understanding its reactive nature (Liu Guang-shen, 2014).
Logistics in Halopyridinecarboxylic Acids Preparation The molecule plays a role in the preparation of isomeric halopyridinecarboxylic acids, demonstrating its versatility and the logistical considerations required in its manipulation (Cottet & Schlosser, 2004).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The trifluoromethyl group, a common feature in this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a known process . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the targets’ structure and function.
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6NO/c14-10-5-8(13(18,19)20)6-21-11(10)22-9-3-1-2-7(4-9)12(15,16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZRMVATIRHCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2432417.png)
![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2432427.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)
